molecular formula C15H13FO2 B6397120 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid CAS No. 1261980-16-8

3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid

Cat. No.: B6397120
CAS No.: 1261980-16-8
M. Wt: 244.26 g/mol
InChI Key: AOFUHFLDZSTOSK-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a 2,3-dimethylphenyl group attached to the benzoic acid core

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-4-3-5-14(10(9)2)11-6-12(15(17)18)8-13(16)7-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFUHFLDZSTOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688934
Record name 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-16-8
Record name 5-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dimethylphenyl)-5-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenylboronic acid and 5-fluorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2,3-dimethylphenylboronic acid with 5-fluorobenzoic acid.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification reactions.

Major Products:

    Substitution: Products with different functional groups replacing the fluorine atom.

    Oxidation: Quinones derived from the oxidation of the aromatic ring.

    Reduction: Hydroquinones formed by the reduction of the aromatic ring.

    Esterification: Esters formed by the reaction of the carboxylic acid group with alcohols.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

    3-(2,3-Dimethylphenyl)-benzoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluoro-2-methylbenzoic acid: Contains a fluorine atom but has a different substitution pattern on the aromatic ring.

    2,3-Dimethylbenzoic acid: Lacks both the fluorine atom and the specific substitution pattern of the target compound.

Uniqueness: 3-(2,3-Dimethylphenyl)-5-fluorobenzoic acid is unique due to the specific combination of the 2,3-dimethylphenyl group and the fluorine atom at the 5th position. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

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